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Introduction

Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known
as CD294 or prostaglandin D2 receptor 2 (DP2), is a G protein-coupled receptor that plays a
pivotal role in the inflammatory cascade associated with allergic diseases.[1][2] It is
preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells,
eosinophils, and basophils.[2] The natural ligand for CRTh2 is prostaglandin D2 (PGD2), a
potent inflammatory mediator released primarily by mast cells upon allergen stimulation.[3] The
interaction between PGD2 and CRTh2 triggers a signaling cascade that promotes chemotaxis,
cellular activation, and the release of pro-inflammatory cytokines, thereby perpetuating the type
2 inflammatory response characteristic of conditions like asthma and allergic rhinitis.[2][3]

AZD1981 is an orally administered, potent, and selective antagonist of the CRTh2 receptor.[4]
[5] By competitively binding to CRTh2, AZD1981 effectively blocks the downstream signaling
initiated by PGD2.[4] This mechanism of action makes AZD1981 a therapeutic candidate for
inflammatory diseases driven by the PGD2-CRTh2 axis. Preclinical studies have demonstrated
that AZD1981 inhibits PGD2-mediated functional responses in human eosinophils, basophils,
and Th2 cells.[4][6]
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Flow cytometry is a powerful technique for the phenotypic analysis of single cells in a
heterogeneous population. It is an indispensable tool for monitoring the expression of cell
surface markers like CRTh2 on specific immune cell subsets. This application note provides a
detailed protocol for the flow cytometric analysis of CRTh2 expression on human peripheral
blood basophils and eosinophils following treatment with the CRTh2 antagonist, AZD1981.

Principle of the Method

This protocol describes the use of multi-color flow cytometry to quantify the surface expression
of CRTh2 on basophils and eosinophils in whole blood samples. Specific cell populations are
identified using a combination of forward and side scatter characteristics, as well as cell-
specific surface markers. The median fluorescence intensity (MFI) of the fluorochrome-
conjugated anti-CRTh2 antibody is then measured to determine the level of CRTh2 expression
on the target cell populations. This allows for a quantitative comparison of CRTh2 expression
before and after treatment with AZD1981.

Data Presentation

A clinical study investigating the effects of AZD1981 in patients with chronic spontaneous
urticaria provides key quantitative data on the modulation of CRTh2 expression.[7][8] The study
demonstrated a statistically significant increase in CRTh2 surface expression on basophils after
four weeks of treatment with AZD1981 (40 mg TID) compared to placebo.[7][8] No significant
change was observed in CRTh2 expression on eosinophils.[7][8]

Table 1: CRTh2 Expression on Peripheral Blood Basophils Following AZD1981 Treatment[7][9]
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Treatment Group

Timepoint

Mean CRTh2 MFI (+ p-value (vs.
SEM) Baseline)

AZD1981

Baseline

~1800 (+ 200) -

End of Treatment (4

~2400 (+ 300) 0.03
weeks)
End of Washout (2
~2000 (+ 250) 0.13
weeks)
Placebo Baseline ~1900 (+ 250) -

End of Treatment (4

weeks)

~1950 (+ 280)

NS

End of Washout (2

weeks)

~1850 (+ 260)

NS

MFI: Median Fluorescence Intensity; SEM: Standard Error of the Mean; NS: Not Significant.

Table 2: CRTh2 Expression on Peripheral Blood Eosinophils Following AZD1981 Treatment[7]

[9]

Treatment Group

Timepoint

Mean CRTh2 MFI (+ p-value (vs.
SEM) Baseline)

AZD1981

Baseline

~4000 (+ 500) -

End of Treatment (4

weeks)

~4100 (+ 550)

NS

End of Washout (2

weeks)

~3900 (+ 520)

NS

Placebo

Baseline

~4200 (+ 600) -

End of Treatment (4

weeks)

~4300 (+ 620)

NS

End of Washout (2

weeks)

~4150 (+ 580)

NS
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MFI: Median Fluorescence Intensity; SEM: Standard Error of the Mean; NS: Not Significant.
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Caption: CRTh2 Signaling Pathway and AZD1981 Mechanism of Action.

Sample Preparation
Whole Blood Collection
(Sodium Heparin)
Y
Aliquot 100 pL of
Whole Blood

Staihing

Add Antibody Cocktail:
- Anti-CRTh2 (e.g., APC)
- Anti-CD16 (e.g., FITC)

- Anti-CD3 (e.g., PC5)

- Anti-CD203c (e.g., PE)

Incubate in the Dark
(e.g., 30 min at 4°C)

Lysis and Wash
Y

RBC Lysis
., BD FACS Lysing Solution)

Wash with PBS/BSA
and Centrifuge

Y
[Resuspend in FACS BuffeD

Data Acquisitign and Analysis

Acquire on Flow Cytometer

Gating Strategy:
1. Leukocyte Gate (FSC vs SSC)
2. Eosinophil Gate (SSC-high, CD16-)
3. Basophil Gate (SSC-low, CD3-, CRTh2+)

Analyze CRTh2 MFI on
Gated Populations
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Caption: Experimental Workflow for CRTh2 Expression Analysis.

Experimental Protocols
Materials and Reagents

e Whole Blood Collection Tubes: Sodium Heparin vacutainer tubes.

e Antibodies:

[e]

APC-conjugated anti-human CD294 (CRTh2), Clone BM16

(¢]

FITC-conjugated anti-human CD16

[¢]

PC5-conjugated anti-human CD3

[¢]

PE-conjugated anti-human CD203c

[e]

Appropriate isotype control antibodies.
» Buffers:

o Phosphate-Buffered Saline (PBS)

o FACS Buffer (PBS with 0.5% Bovine Serum Albumin and 2 mM EDTA)
» Red Blood Cell (RBC) Lysis Buffer: e.g., BD FACS™ Lysing Solution.

o Flow Cytometer: A calibrated flow cytometer capable of detecting the fluorochromes used.

Pipettes and Consumables: Calibrated micropipettes, pipette tips, and flow cytometry tubes.

Staining Protocol

» Blood Collection: Collect peripheral blood samples in sodium heparin tubes from subjects
before and after treatment with AZD1981.

 Aliquoting: Aliquot 100 uL of whole blood into each flow cytometry tube.
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e Antibody Staining:

o Prepare an antibody cocktail containing the pre-titrated optimal concentrations of anti-
CRTh2, anti-CD16, anti-CD3, and anti-CD203c antibodies.

o Add the antibody cocktail to each tube.

o Vortex gently and incubate for 30 minutes at 4°C in the dark.
e RBC Lysis:

o Add 2 mL of 1X RBC Lysis Buffer to each tube.

o Vortex immediately and incubate for 10 minutes at room temperature in the dark.
e Washing:

o Centrifuge the tubes at 300 x g for 5 minutes.

o Decant the supernatant.

o Resuspend the cell pellet in 2 mL of FACS Buffer.

o Repeat the centrifugation and decanting steps.
o Resuspension: Resuspend the final cell pellet in 300-500 uL of FACS Buffer.

» Data Acquisition: Acquire the samples on a calibrated flow cytometer. Collect a sufficient
number of events for robust statistical analysis.

Gating Strategy

o Leukocyte Gate: On a Forward Scatter (FSC) vs. Side Scatter (SSC) dot plot, create a gate
around the total leukocyte population, excluding debris and red blood cell ghosts.

o Eosinophil Gate: From the leukocyte gate, create a dot plot of SSC vs. CD16. Eosinophils
are characterized by their high side scatter and lack of CD16 expression (SSC-high, CD16-).
[10] Gate this population.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9716025/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Basophil Gate: From the leukocyte gate, create a dot plot of CD3 vs. CRTh2. Basophils are
identified as being negative for the T-cell marker CD3 and positive for CRTh2 (CD3-,
CRTh2+).[11] Further refinement can be achieved by gating on the low SSC population
within the leukocyte gate.

o MFI Analysis: For both the gated eosinophil and basophil populations, create a histogram for
the CRTh2-APC channel and determine the Median Fluorescence Intensity (MFI).

Discussion

The provided protocol offers a robust method for assessing the impact of AZD1981 treatment
on the surface expression of its target receptor, CRTh2, on key inflammatory cells. The
observed increase in CRTh2 expression on basophils following AZD1981 administration is a
noteworthy finding.[7][8] This may be attributable to the prevention of ligand-induced receptor
internalization and degradation that would typically occur in the presence of PGD2.[7][8] By
blocking PGD2 binding, AZD1981 may lead to an accumulation of CRTh2 receptors on the cell
surface.

The lack of a significant change in CRTh2 expression on eosinophils suggests that the
regulation of this receptor may differ between cell types or that the baseline level of PGD2-
mediated internalization is lower on eosinophils in the studied patient population.[7][8]

This application note provides a framework for researchers and drug development
professionals to design and execute studies aimed at understanding the pharmacodynamic
effects of CRTh2 antagonists. The detailed protocols and data presentation serve as a valuable
resource for investigating the engagement of the PGD2-CRTh2 axis by novel therapeutic
agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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